molecular formula C7H5Cl2NO2 B1661944 2,6-Dichloro-3-nitrotoluene CAS No. 29682-46-0

2,6-Dichloro-3-nitrotoluene

Cat. No. B1661944
CAS RN: 29682-46-0
M. Wt: 206.02 g/mol
InChI Key: WBNZUUIFTPNYRN-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula Cl2C6H2(NO2)CH3 . It is a light yellow to light green solid and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

2,6-Dichloro-3-nitrotoluene can be synthesized from 2,6-Dichlorotoluene . It also undergoes hydrogenation catalyzed by Platinum nanoparticles to form amines .


Molecular Structure Analysis

The molecular weight of 2,6-Dichloro-3-nitrotoluene is 206.03 . The linear formula is Cl2C6H2(NO2)CH3 . The IUPAC Standard InChI is InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 .


Chemical Reactions Analysis

2,6-Dichloro-3-nitrotoluene undergoes hydrogenation catalyzed by Platinum nanoparticles to form amines .


Physical And Chemical Properties Analysis

The melting point of 2,6-Dichloro-3-nitrotoluene is 53-56 °C (lit.) . The flash point is 230.0 °F (110 °C) - closed cup .

Scientific Research Applications

1. Decomposition and Safety Analysis

2-Nitrotoluene (2-NT), a related chemical to 2,6-Dichloro-3-nitrotoluene, has been studied for its thermal decomposition properties, particularly in the context of safety and explosion prevention. Research by Zhu et al. (2017) utilized the Advanced Reactive System Screening Tool (ARSST) to understand the mechanisms leading to explosions caused by 2-NT. This study is crucial for improving safety protocols in industrial settings where such chemicals are used (Zhu, Papadaki, Han, & Mashuga, 2017).

2. Synthesis Processes

Ran and Pittman (1993) demonstrated a practical synthesis method for 2,4-Dichloro-3-methyl-6-nitrophenol, a compound structurally similar to 2,6-Dichloro-3-nitrotoluene. This synthesis involves hydrolysis in the presence of a phase transfer catalyst, offering insights into potential synthesis pathways for related compounds (Ran & Pittman, 1993).

3. Transformation in Environmental Settings

A study by Hwang, Chow, and Adrian (2000) explored the transformation of trinitrotoluene (TNT), another nitrotoluene derivative, in wastewater treatment. This research provides valuable insights into how compounds like 2,6-Dichloro-3-nitrotoluene might behave and transform in environmental and bioreactor settings (Hwang, Chow, & Adrian, 2000).

4. Biochemical and Health Implications

Jones et al. (2004) investigated the health implications of exposure to nitrotoluenes like 2,6-Dinitrotoluene and 2-nitrotoluene. Their work focused on the formation of hemoglobin adducts, which are markers of biological effective dose, providing a foundation for understanding the biological impact of similar compounds (Jones, Liu, Sepai, Yan, & Sabbioni, 2004).

5. Effects on Liver Function

Deng et al. (2011) conducted a study on the molecular and functional effects of nitrotoluenes on liver function. Their systems biology approach could be relevant to understanding the impact of 2,6-Dichloro-3-nitrotoluene on human health, particularly in the context of liver toxicity and physiological changes (Deng, Meyer, Guan, Escalon, Ai, Wilbanks, Welti, Garcia-Reyero, & Perkins, 2011).

Safety And Hazards

2,6-Dichloro-3-nitrotoluene is classified as non-combustible solids . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water .

properties

IUPAC Name

1,3-dichloro-2-methyl-4-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNZUUIFTPNYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183842
Record name 2,6-Dichloro-3-nitrotoluene
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-nitrotoluene

CAS RN

29682-46-0
Record name 1,3-Dichloro-2-methyl-4-nitrobenzene
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Record name 2,6-Dichloro-3-nitrotoluene
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Record name 2,6-Dichloro-3-nitrotoluene
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Record name 2,6-dichloro-3-nitrotoluene
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Record name 2,6-DICHLORO-3-NITROTOLUENE
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Synthesis routes and methods

Procedure details

To 2,6-dichlorotoluene (200 g) is added dropwise fuming nitric acid (d=1.52, 206 ml) at 25° to 30° C. After stirring for 30 minutes at room temperature, the mixture is poured into ice-water, extracted with diethyl ether, and the extract is washed with an aqueous sodium hydrogen carbonate solution and then dried. The solvent is distilled off under reduced pressure to give 2,6-dichloro-3-nitrotoluene as yellow crystals (253.2 g).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Yuan, N Yan, C Xiao, C Li, Z Fei, Z Cai, Y Kou… - Green …, 2010 - pubs.rsc.org
Platinum nanoparticles (PtNPs stabilized by an ionic-liquid-like-copolymer (IP) immobilized in various ionic liquids (ILs)) effectively catalyze the selective hydrogenation of aromatic …
Number of citations: 95 pubs.rsc.org
A Goyal, S Agarwal, DC Gautam - Indian Journal of Chemistry …, 2022 - op.niscpr.res.in
Heterocyclic Chemistry is a vast thrust area for researchers. Various publications on biologically active phenothiazines and their ribofuranosides in recent years have aroused the …
Number of citations: 2 op.niscpr.res.in
G Pozzi, I Colombani, M Miglioli, F Montanari, S Quici - Tetrahedron, 1997 - Elsevier
Four tetraarylporphyrins bearing one nC 8 F 17 chain on each meso-aryl group have been synthesized. The Mn(III)-complexes of these new compounds (Mn-1 - Mn-4) were used as …
Number of citations: 52 www.sciencedirect.com
YS Kang, YJ Park, JJ Jung, WJ Park - Journal of microbiology and …, 2009 - koreascience.kr
We studied the effects of aged total petroleum hydrocarbons (aged TPH) on the survival of allochthonous diesel-degrading Rhodococcus sp. strain YS-7 in both laboratory and field …
Number of citations: 23 koreascience.kr

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